N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
This compound features a complex polycyclic framework comprising a pyrrolo[3,4-d][1,2,3]triazole core substituted with a 4-fluorophenyl group at position 5 and a 4,6-dioxo moiety. The acetamide side chain is linked to a 5-chloro-2,4-dimethoxyphenyl group, contributing to its structural uniqueness.
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN5O5/c1-31-14-8-15(32-2)13(7-12(14)21)23-16(28)9-26-18-17(24-25-26)19(29)27(20(18)30)11-5-3-10(22)4-6-11/h3-8,17-18H,9H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTZQRSECXVRDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 473.9 g/mol. The structure features a chloro-substituted dimethoxyphenyl group linked to a pyrrolo-triazole moiety through an acetamide bond.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways or signaling processes.
- Receptor Modulation : The compound can potentially modulate receptor activity, influencing cellular responses.
- Antitumor Activity : Preliminary studies suggest that compounds containing triazole rings exhibit anticancer properties by inducing apoptosis in cancer cells.
Anticancer Properties
Research indicates that compounds similar to this compound demonstrate significant anticancer activity. For instance:
- Triazole Derivatives : Studies have shown that various triazole derivatives can inhibit the growth of cancer cell lines. For example, certain 1,2,4-triazole derivatives exhibited IC50 values in the low micromolar range against colon and breast cancer cell lines .
Antimicrobial Activity
Triazole compounds are also noted for their antimicrobial properties. Research has documented the effectiveness of similar compounds against various pathogens:
- Bacterial Inhibition : Compounds with triazole rings have been tested against standard bacterial strains and have shown promising antibacterial activity .
Case Studies and Research Findings
A selection of case studies highlights the biological activity of related compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| 1 | Triazole derivative A | Colon carcinoma | 6.2 µM |
| 2 | Triazole derivative B | Breast carcinoma | 27.3 µM |
| 3 | Triazole derivative C | Antibacterial against E. coli | Effective at low concentrations |
These studies underline the potential therapeutic applications of this compound in oncology and infectious disease treatment.
Comparison with Similar Compounds
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)
- Substituents : Chlorophenyl, fluorophenyl, triazolyl-pyrazole, and thiazole moieties.
- Key Differences : Replaces the pyrrolo-triazole core with a thiazole ring and incorporates a triazolyl-pyrazole unit.
- Bioactivity : Demonstrates antimicrobial activity, suggesting halogenated aryl groups enhance target binding .
2-[5-(3-Chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide
- Substituents : 3-Chloro-4-fluorophenyl on the pyrrolo-triazole core and a 2,3-dimethylphenyl acetamide group.
- Key Similarities : Shares the pyrrolo-triazole backbone and halogenated aryl substituents.
- Structural Impact : The 2,3-dimethylphenyl group may influence steric hindrance compared to the dimethoxyphenyl group in the target compound .
Derivatives with Triazole/Pyrazole Hybrid Cores
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Core Structure : Combines a dihydropyrazole with a triazole ring.
- Substituents : Fluorophenyl and methylphenyl groups.
Acetamide-Linked Compounds with Heterocyclic Moieties
N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Substituents : Chloro-methylphenyl acetamide linked to a triazole-sulfanyl group.
- Functional Impact : The sulfanyl bridge may enhance solubility compared to the oxygen-based linkage in the target compound .
Computational Analysis
- DFT Studies: notes that density functional theory (DFT) reliably predicts electronic properties and nonlinear optical (NLO) behavior in triazole/pyrazole derivatives, which could guide optimization of the target compound’s reactivity .
- Crystallography Tools : Software like SHELXL () and WinGX () are critical for resolving complex structures, while UCSF Chimera () aids in visualizing intermolecular interactions .
Bioactivity and Therapeutic Potential
While direct data for the target compound are lacking, its analogs provide clues:
- Antimicrobial Activity : Compound 4 () and related thiazole-triazole hybrids exhibit efficacy against microbial targets, likely due to halogenated aryl groups enhancing membrane penetration .
- Therapeutic Targets : The pyrrolo-triazole core’s rigidity may favor binding to enzymes like kinases or proteases, analogous to pyridopyrimidine derivatives in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
